2-[(3-ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-[(3-ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one is a chemical compound with the molecular formula C15H19N3O and a molecular weight of 257.33 g/mol . This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, an amino group, and a piperazine ring with a methyl substitution . It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves the reaction of 3-ethynylaniline with 1-(4-methylpiperazin-1-yl)ethanone under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[(3-ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Similar in structure but lacks the ethynyl and phenyl groups.
1-(4-Methylpiperazin-1-yl)ethanone: Similar in structure but lacks the ethynyl and amino groups.
Uniqueness
2-[(3-ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one is unique due to the presence of the ethynyl group, which imparts specific chemical reactivity and biological activity. The combination of the ethynyl group with the phenyl and piperazine rings makes this compound a valuable tool in various research applications .
Properties
CAS No. |
1021112-91-3 |
---|---|
Molecular Formula |
C15H19N3O |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
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